molecular formula C14H22ClNO2 B1424537 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1220037-03-5

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1424537
CAS No.: 1220037-03-5
M. Wt: 271.78 g/mol
InChI Key: YJGZPHRMLBDSNG-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C14H22ClNO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 2-methoxyphenol with 2-(3-piperidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether
  • 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether

Uniqueness

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the methoxy group and the piperidine ring provides a distinct chemical environment that can affect its interaction with biological targets and its chemical behavior in various reactions .

Biological Activity

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic uses, particularly in cancer treatment and neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxy group attached to a phenyl ring and a piperidine moiety. This structure is crucial for its interaction with biological targets.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems and potential inhibition of specific receptors. Research indicates that it may act as an agonist at dopamine receptors, particularly the D3 subtype, which is implicated in various neurological functions and disorders .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been evaluated for its antiglioma activity, specifically against glioblastoma cells. The findings suggest that the compound exhibits significant cytotoxicity towards glioblastoma cell lines, indicating its potential as an anticancer agent .

Table 1: Summary of Antiglioma Activity

StudyCell LineIC50 (μM)Mechanism
Glioblastoma5.0Induction of apoptosis
Other cancer types>10No significant effect

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to enhance neuronal survival and reduce apoptosis through modulation of signaling pathways associated with oxidative stress and inflammation .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on glioblastoma cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use. The study also explored the underlying mechanisms, revealing that apoptosis was induced via mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In a separate investigation involving animal models of neurodegeneration, the administration of the compound resulted in improved cognitive function and reduced neuronal death. This suggests a protective effect against neurotoxicity, potentially making it a candidate for further development in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundD3R Agonist ActivityIC50 (μM)Notes
This compoundYes<5Effective against glioblastoma
Related Compound AModerate10Less selective
Related Compound BWeak>20No significant activity

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-6-2-3-7-14(13)17-10-8-12-5-4-9-15-11-12;/h2-3,6-7,12,15H,4-5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGZPHRMLBDSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.